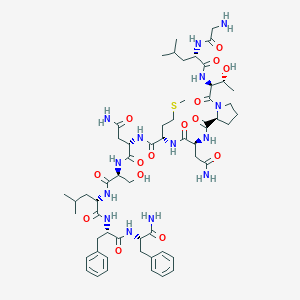
6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one, also known as Coumarin-6-fluoro, is a synthetic flavonoid compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties, including anti-inflammatory, antioxidant, anticoagulant, and anticancer effects. In
Aplicaciones Científicas De Investigación
6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one has been extensively studied for its pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, anticoagulant, and anticancer effects. It has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including COX-2 and LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects
6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of inflammatory enzymes, such as COX-2 and LOX. It has also been shown to possess antioxidant properties and scavenge free radicals. Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one is its wide range of pharmacological properties. This makes it a versatile compound that can be used in various research applications. Additionally, its synthesis method is relatively simple and yields the desired product in good yields.
However, one of the main limitations of 6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one is its low solubility in water. This can make it difficult to work with in certain experimental setups. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on 6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one. One potential direction is to investigate its potential use in the treatment of diabetes. It has been shown to possess anti-diabetic properties in animal models, and further research is needed to determine its potential efficacy in humans.
Another potential direction is to investigate its potential use in the treatment of Alzheimer's disease. It has been shown to possess neuroprotective properties and reduce the accumulation of amyloid-beta plaques in animal models. Further research is needed to determine its potential efficacy in humans.
Finally, further research is needed to fully understand the mechanism of action of 6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one. This will enable researchers to better interpret experimental results and develop more effective therapeutic applications.
Métodos De Síntesis
The synthesis of 6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one involves the reaction of 6-fluoro-2-hydroxybenzaldehyde with salicylic acid in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
162558-26-1 |
|---|---|
Nombre del producto |
6-Fluoro-4-hydroxy-2H-1-Benzopyran-2-one |
Fórmula molecular |
C57H86N14O15S |
Peso molecular |
1239.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C57H86N14O15S/c1-30(2)22-37(62-46(76)28-58)54(83)70-47(32(5)73)57(86)71-20-13-18-43(71)56(85)68-41(27-45(60)75)52(81)63-35(19-21-87-6)49(78)67-40(26-44(59)74)53(82)69-42(29-72)55(84)65-38(23-31(3)4)50(79)66-39(25-34-16-11-8-12-17-34)51(80)64-36(48(61)77)24-33-14-9-7-10-15-33/h7-12,14-17,30-32,35-43,47,72-73H,13,18-29,58H2,1-6H3,(H2,59,74)(H2,60,75)(H2,61,77)(H,62,76)(H,63,81)(H,64,80)(H,65,84)(H,66,79)(H,67,78)(H,68,85)(H,69,82)(H,70,83)/t32-,35+,36+,37+,38+,39+,40+,41+,42+,43+,47+/m1/s1 |
Clave InChI |
ZWZYDTCVHXJJCR-VWCDQEPWSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CN |
Secuencia |
GLTPNMNSLFF |
Sinónimos |
GLTPNMNSLFF-NH2 GLTPNMNSLFFamide Gly-Leu-Thr-Pro-Asn-Met-Asn-Ser-Leu-Phe-Phe-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




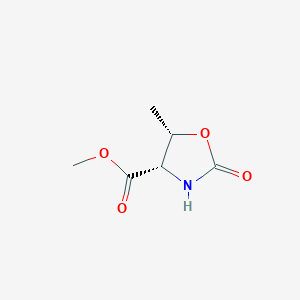
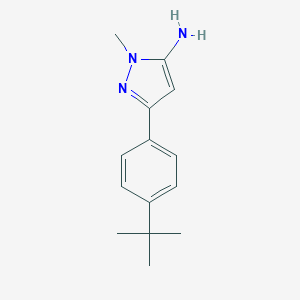
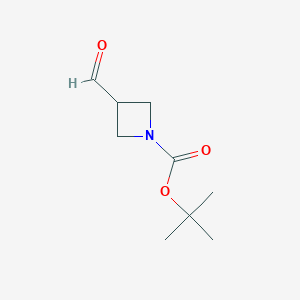
![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)


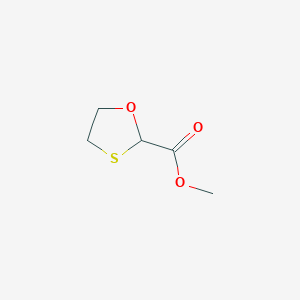



![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)
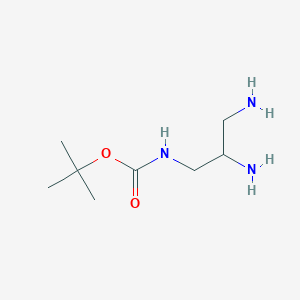
![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)